molecular formula C21H26ClN5O3 B2633527 1-(4-(2-chlorophenyl)piperazin-1-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone CAS No. 1171602-07-5

1-(4-(2-chlorophenyl)piperazin-1-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone

Cat. No.: B2633527
CAS No.: 1171602-07-5
M. Wt: 431.92
InChI Key: NDZMRUJGQZVUIC-UHFFFAOYSA-N
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Description

1-(4-(2-Chlorophenyl)piperazin-1-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone is a complex organic compound that features a combination of piperazine, pyrazole, and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-chlorophenyl)piperazin-1-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone typically involves multi-step organic synthesis. A common route includes:

  • Formation of the Piperazine Intermediate:

    • Starting with 2-chlorophenylamine, it is reacted with piperazine under reflux conditions in the presence of a suitable solvent like ethanol or methanol.
    • The reaction is typically carried out at temperatures ranging from 60-80°C for several hours.
  • Synthesis of the Pyrazole Intermediate:

    • The pyrazole ring is synthesized by reacting 5-methyl-1H-pyrazole-3-carboxylic acid with morpholine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
    • This reaction is usually performed at room temperature to 40°C.
  • Coupling of Intermediates:

    • The final step involves coupling the piperazine and pyrazole intermediates using a suitable linker, often through a nucleophilic substitution reaction.
    • The reaction conditions may include the use of a polar aprotic solvent like DMF (dimethylformamide) and a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(2-Chlorophenyl)piperazin-1-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce carbonyl groups to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, under basic conditions (e.g., NaOH, KOH)

Major Products:

  • Oxidized derivatives (e.g., N-oxides)
  • Reduced derivatives (e.g., alcohols)
  • Substituted aromatic compounds

Scientific Research Applications

1-(4-(2-Chlorophenyl)piperazin-1-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including receptors and enzymes.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

Mechanism of Action

The mechanism of action of 1-(4-(2-chlorophenyl)piperazin-1-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(4-(2-Chlorophenyl)piperazin-1-yl)-2-(5-methyl-1H-pyrazol-1-yl)ethanone: Lacks the morpholine moiety, which may affect its biological activity and solubility.

    1-(4-(2-Chlorophenyl)piperazin-1-yl)-2-(3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone: Similar structure but with different substitution patterns on the pyrazole ring.

Uniqueness: 1-(4-(2-Chlorophenyl)piperazin-1-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone is unique due to its specific combination of functional groups, which can confer distinct biological activities and chemical properties. The presence of the morpholine moiety, in particular, may enhance its solubility and ability to interact with certain biological targets.

This compound’s unique structure makes it a valuable subject of study in various fields, from medicinal chemistry to industrial applications.

Properties

IUPAC Name

1-[4-(2-chlorophenyl)piperazin-1-yl]-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN5O3/c1-16-14-18(21(29)26-10-12-30-13-11-26)23-27(16)15-20(28)25-8-6-24(7-9-25)19-5-3-2-4-17(19)22/h2-5,14H,6-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZMRUJGQZVUIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)N2CCN(CC2)C3=CC=CC=C3Cl)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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